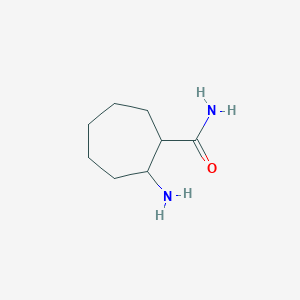

2-Aminocycloheptane-1-carboxamide

Description

2-Aminocycloheptane-1-carboxamide is a seven-membered cycloalkane derivative featuring an amino group and a carboxamide substituent on adjacent carbon atoms. The carboxamide group suggests hydrogen-bonding capability, which may enhance solubility and biological interactions compared to ester or carboxylic acid analogs .

Properties

CAS No. |

1378866-40-0 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 |

IUPAC Name |

2-aminocycloheptane-1-carboxamide |

InChI |

InChI=1S/C8H16N2O/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |

InChI Key |

HZCQRNAKHGZSIY-UHFFFAOYSA-N |

SMILES |

C1CCC(C(CC1)N)C(=O)N |

Canonical SMILES |

C1CCC(C(CC1)N)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

2-Aminocycloheptane-1-carboxamide has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its cyclic structure allows for unique interactions with biological targets, making it a candidate for drug design.

- Case Study: Peptide Modifications

Research has shown that incorporating 2-ACH into peptide sequences can enhance stability and bioactivity. For example, the introduction of 2-ACH into bradykinin analogs resulted in improved receptor binding and antagonistic activity against B2 receptors, suggesting its utility in developing more effective therapeutic agents for conditions like hypertension and pain management .

1.2 Neuroprotective Effects

Recent studies indicate that derivatives of 2-ACH may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could lead to new treatments for neurodegenerative diseases.

- Research Findings

In vitro studies demonstrated that 2-ACH derivatives can inhibit neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Materials Science

2.1 Polymer Chemistry

The incorporation of 2-ACH into polymer matrices has been explored for creating biocompatible materials. Its structural characteristics contribute to enhanced mechanical properties and stability.

- Application in Biodegradable Polymers

Research indicates that polymers modified with 2-ACH exhibit improved degradation rates and mechanical strength, making them suitable for applications in drug delivery systems and tissue engineering .

2.2 Nanostructured Materials

The use of 2-ACH as a stabilizing agent in nanostructured materials has been investigated. Its ability to form stable complexes with metal ions can enhance the properties of nanomaterials used in electronics and catalysis.

- Case Study: Nanoparticle Synthesis

Studies have shown that incorporating 2-ACH into nanoparticle synthesis processes can improve the dispersion and stability of nanoparticles, leading to enhanced performance in catalytic reactions .

Agricultural Biotechnology

3.1 Plant Growth Regulation

2-Aminocycloheptane-1-carboxamide has been studied for its role as a plant growth regulator. Its effects on ethylene production in plants can influence growth patterns and stress responses.

- Research on Crop Resistance

A study demonstrated that applying 2-ACH to maize plants enhanced their resistance to pathogens by modulating ethylene biosynthesis pathways. This application could lead to increased crop yields and reduced losses due to disease .

Data Tables

Comparison with Similar Compounds

Structural and Physical Properties

Key differences arise from ring size, substituent groups, and conformational flexibility:

Key Observations:

- Cyclohexane derivatives, however, show higher melting points (>274°C), likely due to efficient crystalline packing .

- Substituent Influence: Carboxamides (as in 2-Aminocycloheptane-1-carboxamide) generally exhibit lower reactivity toward hydrolysis than esters (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate), improving shelf life in aqueous environments .

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a route to cycloheptane derivatives by reorganizing carbon-carbon double bonds in diene precursors. While no direct examples for this compound exist, analogous syntheses of cycloheptene intermediates followed by hydrogenation and functionalization are documented. For instance, Grubbs catalysts (e.g., Ru-based complexes) could facilitate the cyclization of α,ω-dienes bearing protected amino and carboxamide groups. Subsequent hydrogenation of the resulting cycloheptene would yield the saturated ring.

Hydrogenation of Unsaturated Precursors

Hydrogenation of cycloheptene derivatives, such as 2-aminocycloheptene-1-carboxamide, represents a direct pathway. Patent WO2008138621A2 details hydrogenation conditions for analogous cyclopentane systems using catalysts like Pt/C or Pd/C under 1–10 atm H₂ in ethanol or methanol. Applying these conditions to a cycloheptene precursor would require optimization to address the larger ring’s reduced strain, potentially necessitating higher pressures (e.g., 5–10 atm) or elevated temperatures (40–60°C).

Aza-Michael Addition

The aza-Michael reaction, involving the addition of an amine to an α,β-unsaturated carbonyl compound, provides a route to functionalized cycloheptanes. A study on cyclobutane analogs demonstrated the use of dibenzylic amide anions and t-butyl carboxylates to form aminocyclobutane derivatives. Adapting this method, cycloheptenone-1-carboxamide could react with benzylamine or ammonia under basic conditions to yield the target compound after deprotection.

Detailed Methodologies and Reaction Optimization

Hydrogenation-Based Synthesis

Procedure :

- Precursor Synthesis : Prepare 2-aminocycloheptene-1-carboxamide via condensation of cycloheptenone with ammonium carbamate, followed by carboxamide formation using acetic anhydride.

- Hydrogenation : Dissolve the precursor in ethanol, add 5% Pd/C (10 wt%), and hydrogenate at 50°C under 8 atm H₂ for 12 hours.

- Workup : Filter the catalyst, concentrate the solution, and recrystallize from water to obtain white crystals.

Key Parameters :

Aza-Michael Route

Procedure :

- Substrate Preparation : Synthesize cycloheptenone-1-carboxamide via Claisen condensation of ethyl cycloheptanone-2-carboxylate with ammonium acetate.

- Reaction : Add lithium hexamethyldisilazide (LHMDS) to a THF solution of cycloheptenone-1-carboxamide at -78°C, followed by benzylamine. Stir for 24 hours at room temperature.

- Deprotection : Hydrogenate the benzyl-protected intermediate (Pd/C, H₂, 1 atm) to remove the benzyl group.

Challenges :

- Steric hindrance in the seven-membered ring may reduce reaction rates compared to smaller rings.

- Competing side reactions (e.g., over-addition) require strict temperature control.

Yield : ~50–60% (based on cyclobutane analog yields).

Comparative Analysis of Synthetic Methods

Key Observations :

- Hydrogenation provides the highest yield but requires pre-synthesized unsaturated precursors.

- Aza-Michael reactions face steric challenges but offer modularity in amine introduction.

- RCM remains theoretical for this compound but holds promise for stereocontrolled synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminocycloheptane-1-carboxamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with carboxamide-forming reagents. For example, coupling cycloheptane derivatives with protected amino groups via carbodiimide-mediated reactions (e.g., EDC/HOBt) can yield the target compound. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel with gradient elution) is critical for purity. Monitoring by thin-layer chromatography (TLC) and verifying via melting point (mp) analysis (e.g., mp >300°C for structurally similar compounds ) ensures quality. Avoid side reactions by controlling stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2-Aminocycloheptane-1-carboxamide?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- Infrared Spectroscopy (IR) : To identify characteristic amide (C=O stretch ~1650 cm) and amine (N-H stretch ~3300 cm) groups.

- HPLC : Reverse-phase HPLC with UV detection for purity assessment (>98% area under the curve) .

Q. How can researchers assess the hydrolytic stability of 2-Aminocycloheptane-1-carboxamide under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hours). Compare half-life () across pH levels to identify degradation pathways (e.g., acid-catalyzed hydrolysis of the amide bond). Include mass spectrometry to identify degradation byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of 2-Aminocycloheptane-1-carboxamide?

- Methodological Answer : Enantiomeric resolution can be achieved via:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases.

- Enzymatic Kinetic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture.

- Derivatization with Chiral Auxiliaries : React with enantiopure reagents (e.g., Mosher’s acid) to form diastereomers separable by standard HPLC .

Q. How can computational modeling predict the conformational flexibility and intermolecular interactions of 2-Aminocycloheptane-1-carboxamide?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER to study ring puckering and hydrogen-bonding patterns. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize geometry and predict NMR chemical shifts. Solvent effects are modeled via implicit solvent models (e.g., PCM) .

Q. What experimental designs are suitable for evaluating the bioactivity of 2-Aminocycloheptane-1-carboxamide in neurological studies?

- Methodological Answer :

- In Vitro Assays : Test binding affinity to neurotransmitter receptors (e.g., GABA) using radioligand displacement assays.

- Cell-Based Models : Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects under oxidative stress (e.g., HO exposure). Measure viability via MTT assays.

- In Vivo Studies : Administer the compound in rodent models of epilepsy or neuroinflammation. Monitor behavioral outcomes and biomarker levels (e.g., TNF-α, IL-6) .

Q. How do steric and electronic effects influence the reactivity of 2-Aminocycloheptane-1-carboxamide in nucleophilic substitution reactions?

- Methodological Answer : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. Steric hindrance from the cycloheptane ring slows SN2 reactions, favoring SN1 mechanisms in polar protic solvents. Kinetic studies (e.g., varying temperature and nucleophile concentration) combined with DFT-calculated transition states clarify mechanistic pathways .

Data Contradictions and Validation

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 50–80%) may arise from differences in protecting group strategies or purification methods. Validate protocols by replicating procedures from peer-reviewed syntheses of analogous compounds (e.g., cyclohexane carboxamides) .

- Bioactivity Inconsistencies : Conflicting receptor binding data could reflect assay conditions (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., gabapentin for GABA-related studies) and report full experimental parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.